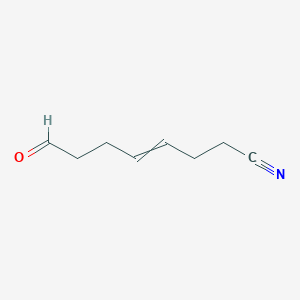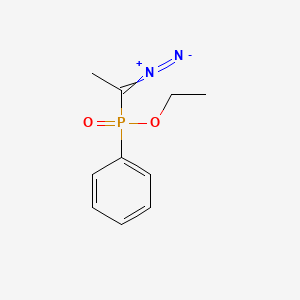
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide is a chemical compound with the molecular formula C8H8I3N3O It is known for its unique structure, which includes three iodine atoms and two amino groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-diamino-2,4,6-triiodobenzoic acid with methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as chloroform or methanol, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3,5-Diamino-2,4,6-triiodo-N-methylbenzamide may involve large-scale iodination and amination processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted benzamides. These products can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its use in diagnostic imaging, particularly in contrast agents for X-ray and CT scans.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Diamino-2,4,6-triiodo-N-methylbenzamide involves its interaction with molecular targets through its iodine atoms and amino groups. The iodine atoms provide radiopacity, making it useful in imaging applications. The amino groups can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The compound’s effects are mediated through pathways involving iodine uptake and metabolism .
Comparison with Similar Compounds
Similar Compounds
3,5-Diamino-2,4,6-triiodobenzoic acid: Similar structure but lacks the N-methyl group.
3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid: Contains methyl groups instead of iodine atoms.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Contains chlorine instead of iodine and has a triazine core .
Uniqueness
3,5-Diamino-2,4,6-triiodo-N-methylbenzamide is unique due to its combination of iodine atoms and amino groups, which confer distinct chemical and physical properties. Its radiopacity and ability to form hydrogen bonds make it particularly valuable in medical imaging and diagnostic applications.
Properties
CAS No. |
63941-84-4 |
|---|---|
Molecular Formula |
C8H8I3N3O |
Molecular Weight |
542.88 g/mol |
IUPAC Name |
3,5-diamino-2,4,6-triiodo-N-methylbenzamide |
InChI |
InChI=1S/C8H8I3N3O/c1-14-8(15)2-3(9)6(12)5(11)7(13)4(2)10/h12-13H2,1H3,(H,14,15) |
InChI Key |
SQAXHTDFVCGZMC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)N)I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,8-Trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14506198.png)


![(2S)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B14506215.png)



![Undecanoic acid, 11-[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethoxy]-](/img/structure/B14506239.png)





![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
